molecular formula C17H19N5O2 B4812391 5-(3-METHOXYPHENYL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

5-(3-METHOXYPHENYL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4812391
M. Wt: 325.4 g/mol
InChI Key: HFILMNAQLDQLHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-METHOXYPHENYL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound belonging to the class of phenylpyrazoles. Phenylpyrazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals due to their therapeutic properties .

Preparation Methods

The synthesis of 5-(3-METHOXYPHENYL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps. One common synthetic route includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The structures of the synthesized compounds are characterized by physicochemical properties and spectral means such as IR and NMR . Industrial production methods may involve similar multi-step synthesis processes, optimized for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

5-(3-METHOXYPHENYL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in certain cell lines . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds include other phenylpyrazoles, such as 4- [4- (4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol . Compared to these compounds, 5-(3-METHOXYPHENYL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE may exhibit unique biological activities and therapeutic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(3-methoxyphenyl)-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-21(11-13-7-8-22(2)20-13)17(23)16-10-15(18-19-16)12-5-4-6-14(9-12)24-3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFILMNAQLDQLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CN(C)C(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-METHOXYPHENYL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
5-(3-METHOXYPHENYL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
5-(3-METHOXYPHENYL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
5-(3-METHOXYPHENYL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
5-(3-METHOXYPHENYL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
5-(3-METHOXYPHENYL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.